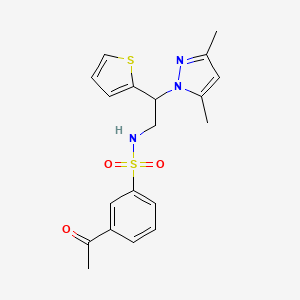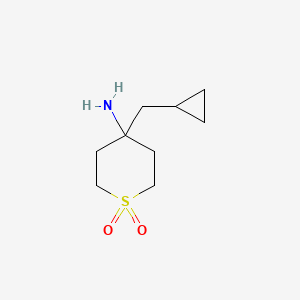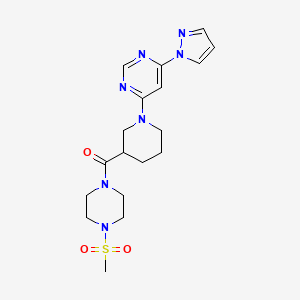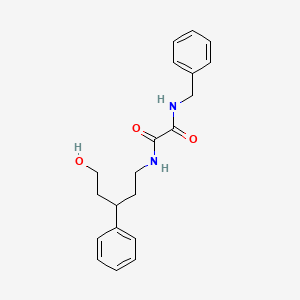![molecular formula C12H11N5OS B2984096 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2097861-48-6](/img/structure/B2984096.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring fused to a benzo[d]thiazole moiety, makes it a subject of interest for researchers.
作用機序
Target of Action
The compound, N-[2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a derivative of the 1,2,3-triazole class . Triazole compounds are known for their ability to bind to a variety of enzymes and receptors in biological systems .
Mode of Action
Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring. They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility . This interaction with biomolecular targets is likely to result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
These could potentially include pathways related to the aforementioned biological activities such as antibacterial, antifungal, anticancer, and others .
Pharmacokinetics
It is known that the structural characteristics of 1,2,3-triazoles enable them to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological activities exhibited by triazole derivatives . These effects could potentially include inhibition of bacterial or fungal growth, induction of cancer cell death, reduction of inflammation, and others, depending on the specific targets and pathways affected.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Triazoles are known to be stable under a variety of conditions, including hydrolysis, oxidizing and reducing conditions, and enzymatic degradation , suggesting that they may be relatively resilient to environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps. One common approach is the reaction of benzo[d]thiazole-6-carboxylic acid with 2H-1,2,3-triazole in the presence of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors or batch reactors with precise control over temperature, pressure, and reagent concentrations. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzo[d]thiazole moiety.
Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These derivatives can exhibit different physical and chemical properties, making them suitable for various applications.
科学的研究の応用
Chemistry: In chemistry, N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, which are widely used in the synthesis of pharmaceuticals and materials.
Biology: In biological research, this compound has been studied for its antimicrobial and antioxidant properties. It has shown potential in inhibiting the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications. It has shown promise in preclinical studies for treating conditions such as inflammation and cancer. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing their properties.
類似化合物との比較
2-(2H-1,2,3-triazol-2-yl)benzoic acid
4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenylcoumarin
Uniqueness: N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique combination of the triazole and benzo[d]thiazole moieties. This combination provides it with distinct chemical and biological properties compared to other triazole derivatives. Its ability to participate in click chemistry reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
特性
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS/c18-12(13-5-6-17-15-3-4-16-17)9-1-2-10-11(7-9)19-8-14-10/h1-4,7-8H,5-6H2,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAMYWYDQHHSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCN3N=CC=N3)SC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)


![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)



![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2984027.png)
![N-(1-cyanocyclopentyl)-3-{methyl[(1H-pyrazol-3-yl)methyl]sulfamoyl}benzamide](/img/structure/B2984028.png)


![7-(2-Ethoxy-2-oxoethyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2984036.png)
